REACTION_CXSMILES
|
CN(C)[CH:3]=[O:4].P(Cl)(Cl)(Cl)=O.[CH3:11][N:12]([CH3:17])[CH:13]=[CH:14][C:15]#[N:16].[OH-].[Na+]>ClCCCl>[C:15]([C:14](=[CH:13][N:12]([CH3:17])[CH3:11])[CH:3]=[O:4])#[N:16] |f:3.4|
|
Name
|
|
Quantity
|
0.465 mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.392 mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.293 mol
|
Type
|
reactant
|
Smiles
|
CN(C=CC#N)C
|
Name
|
|
Quantity
|
815 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0°
|
Type
|
ADDITION
|
Details
|
To the stirring semi-solid, faintly colored reaction mixture was added 300 ml
|
Type
|
CUSTOM
|
Details
|
a clear solution resulted which
|
Type
|
TEMPERATURE
|
Details
|
was cooled to -7° with an icesalt bath
|
Type
|
CUSTOM
|
Details
|
between -4° to -7°
|
Type
|
ADDITION
|
Details
|
The addition required about 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
CUSTOM
|
Details
|
the clear amber reaction mixture
|
Type
|
CUSTOM
|
Details
|
to come to room temperature
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
leaving a semi-solid orange colored residue
|
Type
|
ADDITION
|
Details
|
of ice was added to the residue which
|
Type
|
DISSOLUTION
|
Details
|
gradually dissolved with evolution
|
Type
|
TEMPERATURE
|
Details
|
of heat
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with ethyl acetate in a liquid-liquid extractor overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
The ethyl acetate extract
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
CUSTOM
|
Details
|
the crystals which had separated
|
Type
|
FILTRATION
|
Details
|
were filtered off
|
Type
|
WASH
|
Details
|
washed with cold ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C=O)=CN(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |